6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by a triazolo-pyridine structure with a bromine atom and a cyclopropyl group. Its molecular formula is , with a molecular weight of approximately 238.08 g/mol. The compound features a unique arrangement of nitrogen and carbon atoms, contributing to its distinct chemical properties and potential biological activities. It is known for its applications in medicinal chemistry and drug development due to its structural motifs that are prevalent in various pharmacologically active compounds .
The reactivity of 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine can be attributed to the presence of the bromine atom, which can participate in nucleophilic substitution reactions. This compound can also undergo various chemical transformations such as:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine has shown promising biological activities in preliminary studies. It exhibits potential as an:
Further studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.
The synthesis of 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods:
The applications of 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine extend into several fields:
Interaction studies involving 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine focus on its binding affinity with biological targets. This includes:
Such studies are crucial for assessing its viability as a drug candidate.
Several compounds share structural similarities with 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine. Notable comparisons include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine | 356560-80-0 | Lacks cyclopropyl group; potential as an antimicrobial agent. |
| 6-Chloro-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine | 1286784-42-6 | Chlorine instead of bromine; studied for similar biological activities. |
| 8-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine | 2171029-71-1 | Different substitution pattern; potential differences in activity profiles. |
These compounds illustrate the diversity within the triazolo-pyridine class while highlighting the unique aspects of 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine due to its specific substituents and structural arrangement.